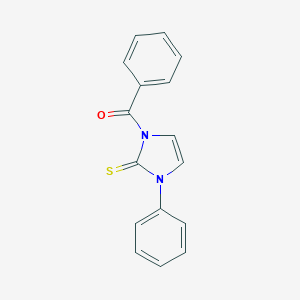
1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a benzoyl group, a phenyl group, and a thione group attached to the imidazoline ring. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with phenylhydrazine to form the intermediate benzoyl phenylhydrazone. This intermediate is then treated with carbon disulfide and a base, such as potassium hydroxide, to induce cyclization and form the desired imidazoline-2-thione ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time.
化学反应分析
Types of Reactions: 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The imidazoline ring can be reduced to form imidazolidine derivatives.
Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazoline derivatives depending on the reagents used.
科学研究应用
1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form strong interactions with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.
相似化合物的比较
Imidazolidine-2-thione: Shares the imidazoline-2-thione core but lacks the benzoyl and phenyl groups.
Imidazole-2-thione: Similar structure but with an imidazole ring instead of imidazoline.
Benzimidazole-2-thione: Contains a benzimidazole ring with a thione group.
Uniqueness: 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of both benzoyl and phenyl groups, which enhance its biological activity and chemical reactivity. These groups also contribute to its potential as a versatile building block in synthetic chemistry.
属性
分子式 |
C16H12N2OS |
|---|---|
分子量 |
280.3 g/mol |
IUPAC 名称 |
phenyl-(3-phenyl-2-sulfanylideneimidazol-1-yl)methanone |
InChI |
InChI=1S/C16H12N2OS/c19-15(13-7-3-1-4-8-13)18-12-11-17(16(18)20)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
PARGEQAQDUDZEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN(C2=S)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN(C2=S)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[1-(4-chlorobenzyl)-1H-indol-2-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305010.png)
![ethyl 2-[(1-{4-nitrobenzyl}-1H-indol-2-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305011.png)
![ethyl 2-[(1-{2-nitrobenzyl}-1H-indol-2-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305012.png)
![ethyl 2-{3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305013.png)
![ethyl 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305018.png)
![ETHYL (2Z)-2-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B305019.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305020.png)
![ethyl 2-{4-[(2-iodobenzoyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305021.png)
![ethyl 2-[4-({2-nitrobenzyl}oxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305023.png)
![ethyl 2-[3-({2-nitrobenzyl}oxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305024.png)
![ethyl 2-[4-(2-furoyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305027.png)
![ethyl 2-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305029.png)
![ethyl 7-methyl-2-{4-[(3-methylbenzoyl)oxy]benzylidene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305031.png)
![ethyl 2-{4-[(4-chlorobenzoyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305032.png)
